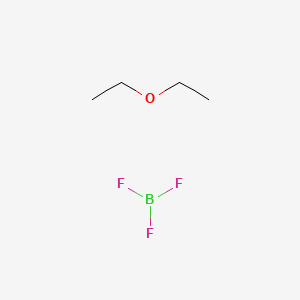
三苯基硅醇钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium triphenylsilanolate is an organosilicon compound with the molecular formula C₁₈H₁₅NaOSi . It is known for its unique properties and applications in various fields of chemistry and industry. The compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a sodium ion, making it a valuable reagent in organic synthesis and material science .
科学研究应用
Sodium triphenylsilanolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is employed in the synthesis of biologically active organosilicon compounds.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: Sodium triphenylsilanolate can be synthesized through several methods. One common approach involves the reaction of triphenylsilanol with sodium hydroxide in a mixture of methanol, isopropanol, and toluene at elevated temperatures (around 115°C). This reaction yields sodium triphenylsilanolate as a product .
Industrial Production Methods: In industrial settings, the production of sodium triphenylsilanolate often involves the use of sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at room temperature. This method ensures high purity and yield of the compound .
化学反应分析
Types of Reactions: Sodium triphenylsilanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Sodium triphenylsilanolate can reduce carbonyl compounds in the presence of catalysts.
Substitution: Reactions with halides or other electrophiles can lead to the formation of various substituted silanolate derivatives.
Major Products Formed:
Siloxanes: Formed through oxidation reactions.
Substituted Silanolates: Formed through nucleophilic substitution reactions.
作用机制
The mechanism of action of sodium triphenylsilanolate involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged oxygen atom bonded to the silicon atom. The compound can also participate in coordination chemistry, forming complexes with transition metals.
相似化合物的比较
Sodium trimethylsilanolate: Similar in structure but with methyl groups instead of phenyl groups.
Sodium triphenylsilane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Triphenylsilanol: The parent compound, which lacks the sodium ion.
Uniqueness: Sodium triphenylsilanolate is unique due to its combination of nucleophilic and electrophilic properties, making it versatile in various chemical reactions. Its ability to form stable complexes with metals also sets it apart from other similar compounds .
属性
IUPAC Name |
sodium;oxido(triphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is a key reaction that sodium triphenylsilanolate readily undergoes, and what is a specific application highlighted in the research?
A1: Sodium triphenylsilanolate reacts with bis(cyclopentadienyl)titanium dihalides to form bis(triphenylsiloxy)bis(cyclopentadienyl)titanium. [] This reaction, conducted in toluene at 75-90°C, highlights the utility of sodium triphenylsilanolate in synthesizing organometallic compounds with siloxy ligands. []
Q2: The provided abstract mentions "aprotic solvent." Why is this choice of solvent significant in reactions involving sodium triphenylsilanolate?
A2: Sodium triphenylsilanolate is a strong base. Aprotic solvents, which lack acidic protons, are crucial in these reactions to prevent unwanted side reactions, such as the decomposition of the silanolate or reactions with the solvent itself. This ensures the intended metal-siloxy condensation reaction proceeds efficiently. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





